Cas no 2126159-69-9 (lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate)
lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
- lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
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- Inchi: 1S/C6H6N2O3.Li/c9-6(10)4-7-5(11-8-4)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
- InChI Key: OXSLRRDZDLHIJF-UHFFFAOYSA-M
- SMILES: [Li+].O1C(C2CC2)=NC(C([O-])=O)=N1
lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM464175-1g |
lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate |
2126159-69-9 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-395268-0.05g |
lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate |
2126159-69-9 | 95% | 0.05g |
$235.0 | 2023-03-02 | |
| Enamine | EN300-395268-0.1g |
lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate |
2126159-69-9 | 95% | 0.1g |
$352.0 | 2023-03-02 | |
| Enamine | EN300-395268-0.25g |
lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate |
2126159-69-9 | 95% | 0.25g |
$503.0 | 2023-03-02 | |
| Enamine | EN300-395268-0.5g |
lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate |
2126159-69-9 | 95% | 0.5g |
$791.0 | 2023-03-02 | |
| Enamine | EN300-395268-1.0g |
lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate |
2126159-69-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-395268-2.5g |
lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate |
2126159-69-9 | 95% | 2.5g |
$1988.0 | 2023-03-02 | |
| Enamine | EN300-395268-5.0g |
lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate |
2126159-69-9 | 95% | 5.0g |
$2940.0 | 2023-03-02 | |
| Enamine | EN300-395268-10.0g |
lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate |
2126159-69-9 | 95% | 10.0g |
$4360.0 | 2023-03-02 | |
| A2B Chem LLC | AX42129-2.5g |
lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate |
2126159-69-9 | 95% | 2.5g |
$2128.00 | 2024-04-20 |
lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Research Briefing on Lithium 5-Cyclopropyl-1,2,4-Oxadiazole-3-Carboxylate (CAS: 2126159-69-9)
Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate (CAS: 2126159-69-9) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a cyclopropyl group and a lithium carboxylate moiety in its structure suggests potential applications in drug development, particularly in modulating ion channels or serving as a pharmacophore in medicinal chemistry.
Recent studies have focused on the synthesis and characterization of lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, aiming to elucidate its physicochemical properties and biological activity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structure and purity. Preliminary in vitro assays indicate that this compound exhibits promising activity against specific enzymatic targets, though further mechanistic studies are required to fully understand its mode of action.
One of the key areas of interest is the compound's potential role in central nervous system (CNS) disorders. Given the lithium ion's established use in mood stabilization, researchers are investigating whether the unique structural features of this compound could enhance its bioavailability or target specificity compared to traditional lithium salts. Early-stage animal models have shown encouraging results, but comprehensive pharmacokinetic and toxicological studies are still underway to assess its safety and efficacy.
In addition to its therapeutic potential, lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is being explored as a building block in the synthesis of more complex molecules. Its reactivity and stability under various conditions make it a valuable intermediate in organic synthesis, particularly for the development of new heterocyclic compounds with tailored biological activities. Researchers are also investigating its potential as a ligand in metal-organic frameworks (MOFs) for applications in drug delivery systems.
Despite these promising developments, several challenges remain. The scalability of its synthesis, the optimization of its biological activity, and the mitigation of potential side effects are critical areas that require further investigation. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this research and translate findings into clinical applications.
In conclusion, lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate represents an exciting avenue of research in chemical biology and drug discovery. Its unique structural features and preliminary biological activity warrant continued exploration, with the potential to yield novel therapeutics for a range of diseases. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological profile, and assessing its clinical viability.
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